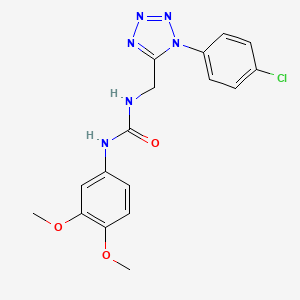![molecular formula C21H20N2O2 B3020211 N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide CAS No. 946378-03-6](/img/structure/B3020211.png)
N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the potential behavior of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of amide bonds and the construction of pyridine rings. For instance, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was optimized through a reaction involving aminopyridine and chloropyridine carboxylic acid, achieving high yield and purity . Similarly, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides from amines and chloropyridine carboxylic acid esters suggests a pathway that might be relevant for the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction, which reveals the arrangement of atoms within the crystal and the presence of hydrogen bonding . For example, the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide is sustained by hydrogen bonds forming infinite chains . These findings suggest that the target compound may also exhibit significant hydrogen bonding in its solid-state structure.
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their functional groups. Carboxamide groups, for instance, are known to participate in hydrogen bonding and can exhibit rotational disorder in the solid state, as seen in N-(2-Chloro-6-methylphenyl)-6-methyl-3-pyridinecarboxamide hydrate . Methylation reactions have been used to modify the pyridine moiety in related compounds to enhance biological properties, indicating that the target compound may also be amenable to such modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with carboxamide and pyridine functionalities can be quite diverse. Intermolecular interactions, particularly hydrogen bonding, play a significant role in the crystal chemistry of these compounds, affecting their conformation, packing, and lattice energies . The presence of substituents on the phenyl and pyridine rings can lead to variations in these properties, as seen in the comparison of N,N'-diphenylisophthalamide and related compounds .
properties
IUPAC Name |
N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-9-11-17(12-10-15)14-23-13-5-7-18(21(23)25)20(24)22-19-8-4-3-6-16(19)2/h3-13H,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMBYWSFESLLRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B3020132.png)
![N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B3020134.png)
![2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3020136.png)


![Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide](/img/structure/B3020139.png)

![2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide](/img/structure/B3020143.png)

![ethyl 4-[[2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3020145.png)



![tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B3020151.png)